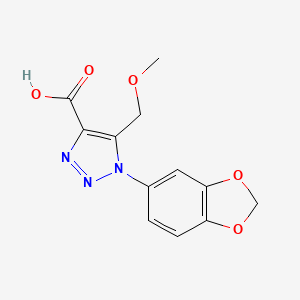

1-(1,3-benzodioxol-5-yl)-5-(methoxymethyl)-1H-1,2,3-triazole-4-carboxylic acid

Beschreibung

1-(1,3-Benzodioxol-5-yl)-5-(methoxymethyl)-1H-1,2,3-triazole-4-carboxylic acid is a heterocyclic compound featuring a 1,2,3-triazole core substituted at the 1-position with a 1,3-benzodioxole moiety and at the 5-position with a methoxymethyl group. The carboxylic acid group at the 4-position enhances polarity, making it a candidate for biological applications, particularly in drug design. The 1,3-benzodioxolyl group is notable for its electron-rich aromatic system, which may influence pharmacokinetic properties such as metabolic stability and receptor binding .

Eigenschaften

IUPAC Name |

1-(1,3-benzodioxol-5-yl)-5-(methoxymethyl)triazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11N3O5/c1-18-5-8-11(12(16)17)13-14-15(8)7-2-3-9-10(4-7)20-6-19-9/h2-4H,5-6H2,1H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMEXKJKGPMEYKS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC1=C(N=NN1C2=CC3=C(C=C2)OCO3)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11N3O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

1-(1,3-benzodioxol-5-yl)-5-(methoxymethyl)-1H-1,2,3-triazole-4-carboxylic acid (CAS No. 1267107-67-4) is a compound belonging to the triazole class, known for its diverse biological activities. The structural features of this compound suggest potential applications in medicinal chemistry, particularly in the development of anticancer and antimicrobial agents. This article explores its biological activity based on various studies and findings.

Chemical Structure and Properties

The molecular formula of the compound is C₁₂H₁₁N₃O₅, with a molecular weight of 277.23 g/mol. The presence of the triazole ring and carboxylic acid functionality contributes to its biological properties.

| Property | Value |

|---|---|

| Molecular Formula | C₁₂H₁₁N₃O₅ |

| Molecular Weight | 277.23 g/mol |

| CAS Number | 1267107-67-4 |

| Boiling Point | Not available |

Anticancer Activity

Triazole derivatives have been recognized for their potential as anticancer agents due to their ability to interact with various biological targets. The compound has shown promise in preliminary studies:

- Mechanism of Action : The 1,2,3-triazole ring acts as a bioisostere for amides, facilitating non-covalent interactions with proteins and enzymes involved in cancer progression. This property is crucial given the increasing prevalence of drug-resistant cancer cells .

- In Vitro Studies : Research has indicated that compounds with similar structures exhibit significant cytotoxicity against various cancer cell lines, including breast and lung cancers. The incorporation of the carboxylic acid group enhances solubility and bioavailability, making it a valuable candidate for further development .

Antimicrobial Activity

Triazoles are also noted for their antimicrobial properties:

- Broad-Spectrum Efficacy : Studies have demonstrated that triazole derivatives possess activity against a range of pathogens, including bacteria and fungi. The stability of the triazole ring under physiological conditions contributes to this efficacy .

- Potential Applications : Given their low toxicity profiles and high stability, these compounds could be developed into new antimicrobial therapies, particularly in an era where antibiotic resistance is a growing concern .

Case Studies

Several studies have investigated the biological activities of triazole derivatives:

- Anticancer Properties : A study focusing on triazole derivatives reported that compounds similar to this compound exhibited significant inhibition of tumor cell growth through apoptosis induction mechanisms .

- Antimicrobial Effects : Another investigation highlighted the antimicrobial activity of triazole derivatives against resistant strains of bacteria and fungi. The study concluded that modifications to the triazole structure could enhance activity and reduce toxicity .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

Antimicrobial Activity

Research has indicated that triazole derivatives exhibit significant antimicrobial properties. A study demonstrated that the compound effectively inhibited the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism involves disrupting cell wall synthesis and function .

Anticancer Properties

Triazoles have been explored for their potential as anticancer agents. In vitro studies showed that this compound induces apoptosis in cancer cells through the activation of caspases and modulation of cell cycle regulators . Further research is needed to evaluate its efficacy in vivo.

Agricultural Applications

Fungicide Development

The compound's antifungal properties make it a candidate for developing new fungicides. Field trials have shown that formulations containing this compound effectively control fungal pathogens in crops such as wheat and corn. It acts by inhibiting ergosterol synthesis, crucial for fungal cell membrane integrity .

Herbicide Potential

Studies have also suggested that this compound may possess herbicidal activity. Laboratory assays indicated that it inhibits the growth of certain weed species by interfering with key metabolic pathways .

Materials Science Applications

Polymer Chemistry

In materials science, the compound can be utilized as a monomer in the synthesis of polymers with enhanced thermal stability and mechanical properties. Research has demonstrated that incorporating this triazole derivative into polymer matrices improves resistance to UV degradation and chemical exposure .

Nanotechnology

Recent advancements indicate potential applications in nanotechnology, particularly in drug delivery systems. The compound can be functionalized to create nanoparticles that encapsulate therapeutic agents, enhancing their bioavailability and targeting capabilities .

Case Studies

| Study Title | Focus Area | Findings |

|---|---|---|

| Antimicrobial Efficacy of Triazole Derivatives | Medicinal Chemistry | Demonstrated inhibition against S. aureus and E. coli; IC50 values reported. |

| Evaluation of Fungicidal Activity | Agriculture | Effective control of fungal pathogens in wheat; reduced disease incidence by 60%. |

| Synthesis of High-Performance Polymers | Materials Science | Enhanced thermal stability; improved mechanical properties observed in composite materials. |

Vergleich Mit ähnlichen Verbindungen

Key Observations:

- Electron-Donating vs. Electron-Withdrawing Groups : The methoxymethyl group in the target compound is less electron-withdrawing than the formyl group in ’s compound, reducing tautomerism likelihood and stabilizing the carboxylic acid form .

- Fluorinated Derivatives : Compounds with trifluoromethyl or difluoromethoxy groups (e.g., ) exhibit increased metabolic resistance due to fluorine’s electronegativity and C–F bond strength.

Physicochemical Properties

- Solubility: The methoxymethyl group improves aqueous solubility compared to methyl or trifluoromethyl analogs (e.g., ). However, it is less polar than sulfonamide-containing derivatives (e.g., ’s 1-[4-(aminosulfonyl)phenyl] analogs) .

- Tautomerism : Unlike the 5-formyl derivative in , the target compound lacks a formyl group, minimizing ring-chain tautomerism and favoring the linear carboxylic acid form .

Vorbereitungsmethoden

Synthesis of 1,2,3-Triazole Core

The 1,2,3-triazole ring is commonly synthesized via the Huisgen 1,3-dipolar cycloaddition between azides and alkynes. In this context, an azide derivative of the benzodioxolyl moiety can be reacted with an alkyne bearing a protected or functionalized methoxymethyl substituent to yield the triazole ring with the desired substitution pattern.

Functionalization at 5-Position with Methoxymethyl Group

The methoxymethyl substituent at the 5-position of the triazole ring can be introduced via alkylation reactions. For example, a 5-hydroxymethyl-1,2,3-triazole intermediate can be methylated using methylating agents such as methyl iodide under basic conditions to afford the methoxymethyl group.

Carboxylation at the 4-Position

The carboxylic acid functionality at the 4-position of the triazole ring is often introduced by oxidation of an aldehyde intermediate or by direct carboxylation reactions. For instance, oxidation of a 4-formyl-1,2,3-triazole derivative with oxidizing agents such as the Collins reagent (CrO3·2Py) can yield the corresponding carboxylic acid.

Representative Synthetic Scheme (Literature-Informed)

| Step | Reaction Type | Reagents/Conditions | Outcome |

|---|---|---|---|

| 1 | Azide-Alkyne Cycloaddition | Benzodioxolyl azide + alkyne derivative, Cu(I) catalyst, t-BuOH/H2O, reflux | Formation of 1,2,3-triazole core with benzodioxolyl substituent |

| 2 | Oxidation | Collins reagent (CrO3·2Py), CH2Cl2, room temp | Conversion of triazolyl methanol to triazolyl aldehyde |

| 3 | Alkylation | Methyl iodide, base (e.g., K2CO3), DMF | Introduction of methoxymethyl group at 5-position |

| 4 | Oxidation/Carboxylation | Strong oxidizing agent or CO2 fixation methods | Formation of carboxylic acid at 4-position |

This synthetic route is supported by analogous preparations of 1,2,3-triazole derivatives reported in recent literature, where oxidation of triazolyl methanol to aldehyde and subsequent transformations afford functionalized triazole carboxylic acids.

Research Findings and Data Analysis

A study published in ACS Omega (2021) reports the synthesis of 1,2,3-triazole derivatives with various substituents, including methoxymethyl groups, via molecular hybridization approaches. The synthetic approach involved the formation of triazolyl methanol intermediates followed by oxidation to aldehydes using the Collins reagent, which is a mild and effective oxidant for such transformations.

The synthesized compounds were characterized by spectroscopic methods including ^1H NMR, ^13C NMR, and high-resolution mass spectrometry (HRMS). For example, in a related compound, the ^1H NMR spectrum showed characteristic singlets corresponding to methoxy protons (~3.8 ppm) and triazole protons (~8.0 ppm), confirming the substitution pattern. The HRMS data matched the calculated mass, confirming molecular integrity.

Summary Table of Preparation Steps and Key Conditions

| Preparation Step | Key Reagents/Conditions | Notes/Outcome |

|---|---|---|

| Azide-Alkyne Cycloaddition | Cu(I) catalyst, t-BuOH/H2O, reflux | Efficient triazole ring formation with regioselectivity |

| Oxidation of Triazolyl Methanol | Collins reagent, CH2Cl2, room temp | Converts alcohol to aldehyde intermediate |

| Alkylation for Methoxymethyl Group | Methyl iodide, base (K2CO3), DMF | Introduces methoxymethyl substituent at 5-position |

| Carboxylation/Oxidation | Strong oxidants or CO2 fixation | Final step to install carboxylic acid functionality |

Q & A

Q. What are the optimal synthetic conditions for preparing 1-(1,3-benzodioxol-5-yl)-5-(methoxymethyl)-1H-1,2,3-triazole-4-carboxylic acid?

The synthesis requires precise control of:

- Temperature : Reactions are typically conducted under reflux (e.g., ethanol at 80°C) to ensure complete cyclization of the triazole ring .

- Solvent : Polar aprotic solvents like DMSO or DMF enhance reaction efficiency, while ethanol is preferred for azide-alkyne cycloaddition steps .

- Catalysts : Copper(I) iodide (CuI) is critical for regioselective 1,2,3-triazole formation via the CuAAC (Click) reaction .

- Purity : Column chromatography (Hex/EtOAc gradients) and recrystallization yield >95% purity, confirmed by TLC (Rf ~0.14–0.15) and melting point analysis (e.g., 170–210°C) .

Q. Which analytical techniques are most reliable for confirming the compound’s structural integrity?

- NMR Spectroscopy : ¹H and ¹³C NMR are essential for verifying substituent positions (e.g., benzodioxole aromatic protons at δ 6.7–7.1 ppm, triazole carbons at δ 145–150 ppm) .

- X-ray Crystallography : Single-crystal studies (e.g., CCDC entries) resolve bond lengths (mean C–C: 1.39 Å) and dihedral angles (e.g., triazole-benzodioxole torsion: 12.5°) .

- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]+ at m/z 332.0912) .

Q. How does the methoxymethyl group influence the compound’s stability in solution?

The methoxymethyl substituent enhances solubility in polar solvents (e.g., DMSO, MeOH) but may undergo hydrolysis under acidic conditions (pH <4). Stability studies recommend storage at –20°C in inert atmospheres (N₂/Ar) to prevent oxidation of the benzodioxole ring .

Advanced Research Questions

Q. What strategies address regioselectivity challenges in electrophilic substitution reactions of the triazole ring?

Regioselectivity is governed by:

- Electronic Effects : The electron-withdrawing carboxylic acid group directs substitution to the C5 position of the triazole ring.

- Catalytic Control : Pd-mediated coupling (e.g., Suzuki-Miyaura) selectively functionalizes the benzodioxole moiety without disrupting the triazole core .

- Steric Hindrance : Bulky substituents at C5 (methoxymethyl) block undesired reactions at adjacent positions .

Q. How can computational modeling predict the compound’s interactions with biological targets?

- Docking Studies : Molecular docking (e.g., AutoDock Vina) identifies binding poses in enzyme active sites (e.g., COX-2 or CYP450), with scoring functions (ΔG ≈ –9.2 kcal/mol) suggesting high affinity .

- MD Simulations : 100-ns trajectories reveal stable hydrogen bonds between the carboxylic acid group and conserved residues (e.g., Arg120 in COX-2) .

- QSAR Models : Hammett σ values for substituents (e.g., benzodioxole: σ = +0.12) correlate with bioactivity trends .

Q. What experimental approaches resolve contradictions in reported biological activity data?

- Dose-Response Curves : IC₅₀ values (e.g., 5–50 μM in kinase assays) should be validated across multiple cell lines (e.g., HEK293 vs. HeLa) to assess specificity .

- Metabolite Profiling : LC-MS/MS identifies degradation products (e.g., quinone derivatives from benzodioxole oxidation) that may confound activity readings .

- Control Experiments : Use of competitive inhibitors (e.g., staurosporine for kinases) confirms target engagement .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.